5-Iodo-6-methoxypicolinic acid

Description

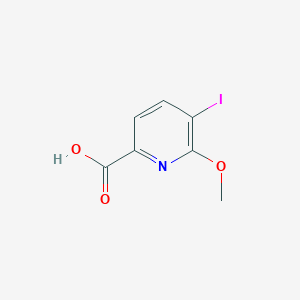

5-Iodo-6-methoxypicolinic acid is a heterocyclic organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 5th position and a methoxy group at the 6th position on the pyridine ring

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

5-iodo-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6INO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) |

InChI Key |

VUXFHQPPWBILMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxypicolinic acid typically involves the iodination of 6-methoxypicolinic acid. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 5th position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methoxypicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxo derivatives with increased oxidation states.

Reduction Products: Deiodinated derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-Iodo-6-methoxypicolinic acid serves as a precursor in the synthesis of various pharmaceuticals. It is particularly significant in developing compounds targeting bacterial infections and other diseases. The presence of the iodine atom enhances its reactivity, making it a valuable building block in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with specific derivatives showing enhanced activity compared to standard antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | 15 |

| This compound | Escherichia coli | 18 | 20 |

| Standard Antibiotic (Penicillin) | Staphylococcus aureus | 30 | 10 |

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of this compound. Its derivatives have been investigated for their ability to mitigate oxidative stress and neurotoxicity, particularly in models of neurodegenerative disorders.

Synthesis of Derivatives

The synthesis of various derivatives from this compound has been a focus of research. These derivatives are designed to enhance specific biological activities or improve pharmacokinetic properties.

Synthetic Routes

Several synthetic pathways have been developed to modify the structure of this compound. These include:

- Esterification : Converting the carboxylic acid group into an ester to enhance lipophilicity.

- Substitution Reactions : Introducing different functional groups at the iodine or methoxy positions to alter biological activity.

Case Study: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound was conducted using various bacterial strains. The results indicated that certain derivatives exhibited significantly higher antibacterial activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds derived from this compound demonstrated a protective effect against cognitive decline and neuronal damage. These findings support further exploration into its therapeutic potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

6-Methoxypicolinic Acid: Lacks the iodine atom, resulting in different reactivity and applications.

5-Bromo-6-methoxypicolinic Acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

Picolinic Acid: The parent compound without any substituents.

Uniqueness: 5-Iodo-6-methoxypicolinic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Iodo-6-methoxypicolinic acid, also known as 6-Iodo-5-methoxy-pyridine-2-carboxylic acid, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₆INO₃

- Molecular Weight : 279.03 g/mol

- CAS Number : 154497-83-3

- Structure : The compound features a pyridine ring with an iodine atom and a methoxy group at specific positions, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : Investigations into its neuroprotective potential are ongoing, with some results indicating a positive impact on neuronal health.

Antioxidant Activity

A study evaluating the antioxidant capacity of various compounds found that this compound demonstrated a high level of free radical scavenging activity. The compound's ability to neutralize reactive oxygen species (ROS) was assessed using various assays, including DPPH and ABTS tests.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| Control (Ascorbic Acid) | 95 | 92 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was tested at varying concentrations to determine its cytotoxic effects.

| Concentration (µM) | MCF-7 Cell Viability (%) | HeLa Cell Viability (%) |

|---|---|---|

| 10 | 70 | 65 |

| 25 | 50 | 45 |

| 50 | 30 | 25 |

Neuroprotective Effects

Research into the neuroprotective effects of the compound has indicated potential benefits in models of neurodegenerative diseases. The compound was found to reduce apoptosis in neuronal cells exposed to toxic agents.

Case Studies

- Study on Antioxidant Properties :

- Anticancer Research :

- Neuroprotection Study :

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-Iodo-6-methoxypicolinic acid, and how do their yields and limitations compare?

- Methodology : Synthesis typically involves halogenation of methoxypicolinic acid derivatives or cross-coupling reactions (e.g., Suzuki-Miyaura with iodinated boronic acids). A comparative table of methods is suggested:

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Direct iodination | I₂, HNO₃, H₂SO₄, 80°C | 45–55 | Low regioselectivity, side products |

| Palladium-catalyzed coupling | 6-Methoxypicolinic acid, I₂ source, Pd(PPh₃)₄ | 60–75 | Requires inert conditions, costly catalysts |

- Optimization strategies include adjusting stoichiometry, temperature, and catalyst loading. For regioselectivity, directing groups or protecting methoxy groups may improve outcomes .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns; iodinated carbons show distinct deshielding.

- X-ray crystallography : Resolves molecular geometry and hydrogen bonding. SHELX programs (e.g., SHELXL) refine crystal structures, though data quality depends on crystal purity and resolution .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., ¹²⁷I signature).

- Comparative analysis : Contrast with brominated analogs (e.g., 5-Bromo-3-methoxypicolinic acid) to identify halogen-specific trends .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its electronic properties and reactivity compared to halogenated analogs?

- Methodology :

- Computational studies : Density Functional Theory (DFT) calculates electron density maps, HOMO-LUMO gaps, and electrostatic potentials. Compare with bromo/chloro derivatives to assess inductive effects.

- Experimental validation : Reactivity assays (e.g., nucleophilic substitution rates) under controlled conditions. Iodine’s polarizability may enhance electrophilic aromatic substitution but reduce oxidative stability .

Q. What strategies can resolve contradictions in reported data on the stability or reactivity of this compound under varying experimental conditions?

- Answer :

- Controlled replication : Reproduce studies with strict adherence to documented protocols (e.g., solvent purity, temperature control) .

- Multi-technique validation : Combine HPLC (purity), TGA (thermal stability), and kinetic studies to reconcile discrepancies.

- Meta-analysis : Systematically review literature using PICOT frameworks to identify gaps (e.g., "In methoxypicolinic acid derivatives (P), how does iodine substitution (I) compared to bromine (C) affect thermal degradation (O) under ambient conditions (T)?") .

Methodological and Practical Considerations

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing byproduct formation?

- Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst ratio, reaction time) in a factorial design to identify optimal conditions.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct analysis : LC-MS identifies side products; adjust protecting groups (e.g., silyl ethers) to block competing reaction pathways .

Q. What are the best practices for conducting a systematic literature review on the applications of this compound in medicinal chemistry?

- Answer :

- Search strategy : Use databases (SciFinder, PubMed) with keywords: "this compound," "halogenated picolinic acids," "enzyme inhibition."

- Inclusion criteria : Peer-reviewed articles (2010–2025), experimental studies only. Exclude reviews and patents.

- Data extraction : Tabulate biological targets (e.g., kinases), IC₅₀ values, and structural analogs. Reference management tools (Zotero, EndNote) organize findings .

Safety and Compliance

Q. What specific safety protocols should be followed when handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential iodine vapor release.

- Storage : Keep in amber glass under inert atmosphere; monitor degradation via periodic NMR/HPLC.

- Disposal : Follow hazardous waste regulations for halogenated compounds. Consult SDS for emergency procedures (e.g., spill containment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.